

Sigmoidin B: From Screening to Mechanism of Action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sigmoidin B

CAS No.: 87746-47-2

Cat. No.: S600236

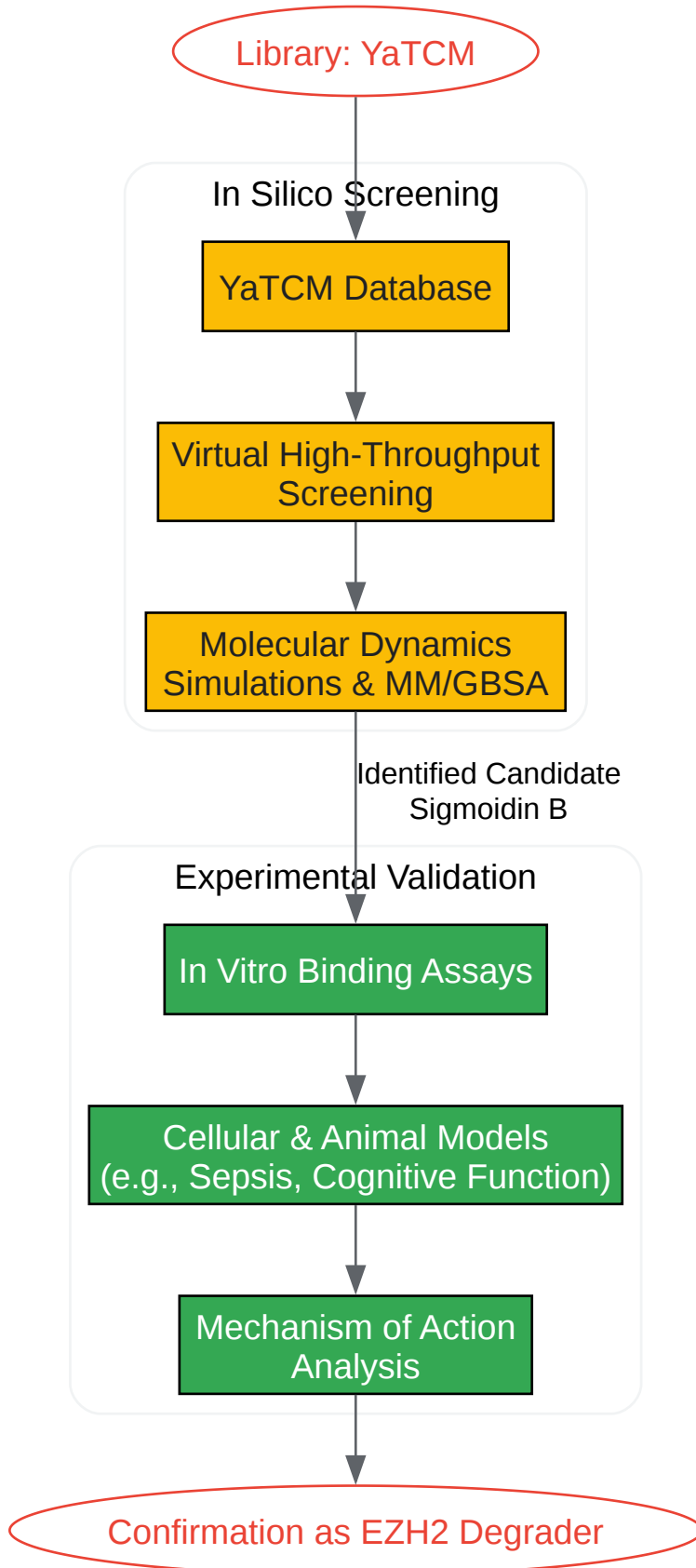
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Sigmoidin B was identified as a novel EZH2 degrader through a multi-step process. The table below outlines its core characteristics and the primary screening method used.

Aspect	Description
Source/Discovery	Screened from the Traditional Chinese Medicine Database (YaTCM) as a novel EZH2 degrader, based on the structure of MS177 (a known EZH2-targeting PROTAC) [1].
Core Structure	Features a flavonoid core and an olefin side chain [1].
Primary Screening Method	Large-scale virtual high-throughput screening [1].
Binding & Simulation	Binding affinity and stability were assessed through molecular dynamics simulations and MM/GBSA analysis [1].

The journey from screening to understanding its function involves several key stages, which can be visualized in the following workflow:

Fig 1. Sigmoidin B Discovery and Validation Workflow

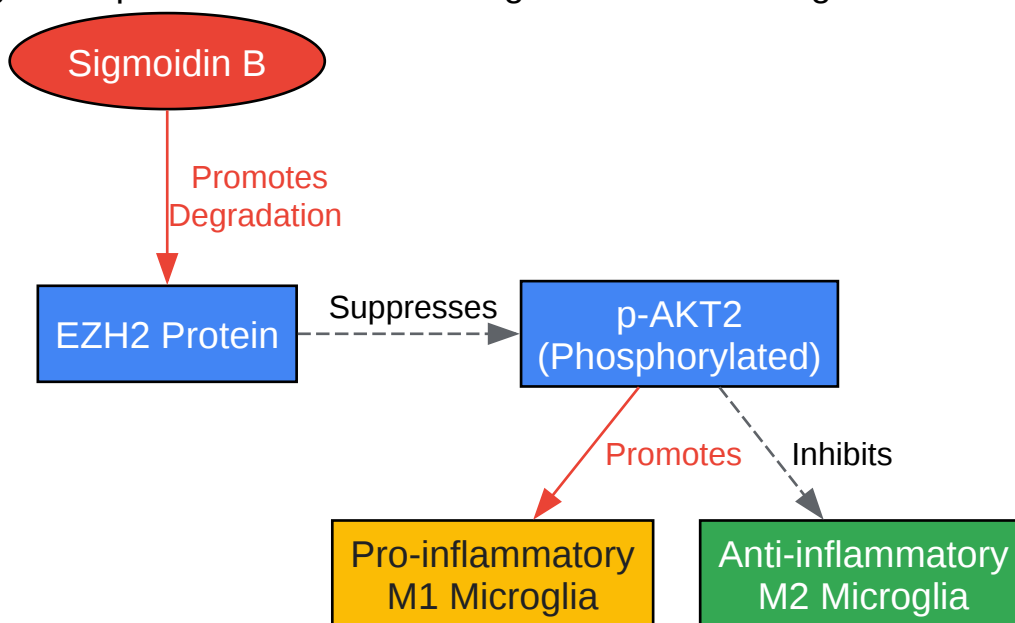


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Mechanistic Insights and Downstream Effects

Research indicates that **Sigmoidin B** exerts its therapeutic effects by degrading EZH2 and subsequently influencing a specific signaling pathway, ultimately leading to changes in cell behavior. The following diagram illustrates this proposed mechanism, particularly in the context of sepsis-associated encephalopathy (SAE) and microglial polarization [1].

Fig 2. Proposed Mechanism of Sigmoidin B in Microglial Polarization



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Experimental Validation & Key Findings

The biological effects of **Sigmoidin B** were confirmed through a series of experiments, as summarized in the table below.

Experimental Model	Treatment	Key Findings / Outcome	Citation
In Vivo (Mouse Sepsis Model)	Sigmoidin B	Attenuated cognitive dysfunction; modulated microglial polarization via the EZH2-AKT2 pathway.	[1]
In Vitro/In Vivo	Sigmoidin B vs. MS177 (PROTAC)	Demonstrated superior efficacy to MS177 in alleviating inflammation.	[1]
In Vitro/In Vivo (Sepsis-induced Acute Lung Injury)	MS177 (EZH2 degrader, reference compound)	Induced macrophage M2 polarization; reduced lung damage and inflammatory response.	[2]

A Note on Detailed Protocols

The search results provide high-level methodological descriptions but lack the granular detail required for a full laboratory protocol. For instance:

- **Virtual Screening** is mentioned but without details on the specific software, docking parameters, or library preparation steps [1].
- **Biochemical Assays** are referenced (e.g., molecular validation experiments) but not described in a replicable step-by-step format [1].
- Established commercial EZH2 assay kits exist (e.g., BellBrook Labs' AptaFluor/Transcreener), which could be adapted for validating degrader activity. These typically work by measuring the reaction product **S-adenosylhomocysteine (SAH)** using a mix-and-read format compatible with HTS [3].

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References

1. Sigmoidin B attenuates sepsis-associated encephalopathy through... [pubmed.ncbi.nlm.nih.gov]
2. EZH2 contributes to sepsis-induced acute lung injury ... [sciencedirect.com]

3. EZH2 Assay | EZH2 Inhibitor Screening Kit | AptaFluor ... [bellbrooklabs.com]

To cite this document: Smolecule. [Sigmoidin B: From Screening to Mechanism of Action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b600236#sigmoidin-b-ezh2-degrader-screening-method>]

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